

Methyl Rosmarinate: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl Rosmarinate	
Cat. No.:	B1631085	Get Quote

Introduction

Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plant species, including those from the Lamiaceae family such as rosemary (Rosmarinus officinalis) and Rabdosia serra.[1][2] Classified as a hydroxycinnamic acid, it has garnered significant interest within the scientific community for its diverse biological activities.[3][4] This technical guide provides an in-depth overview of the physicochemical properties of methyl rosmarinate, detailed experimental methodologies, and its interaction with key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Methyl rosmarinate is typically a white to off-white solid or powder.[1][3] Its stability can be influenced by factors such as temperature, pH, and light, necessitating storage at 4°C and protection from light.[3][5] The presence of a methyl ester functional group contributes to its solubility and reactivity.[5]



Property	Value	Source(s)
Molecular Formula	C19H18O8	[1][3][5]
Molecular Weight	374.34 g/mol	[1][6]
Appearance	White to off-white solid/powder	[1][3]
Boiling Point	655.4 ± 55.0 °C (Predicted)	[1][3]
Density	1.449 ± 0.06 g/cm ³ (Predicted)	[1][3]
Water Solubility	268.4 mg/L @ 25 °C (Estimated)	[7][8]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[2][3][9]
pKa (Strongest Acidic)	8.94 - 9.29 (Predicted)	[3][10]
pKa (Strongest Basic)	-6.3 (Predicted)	[10]
logP (Octanol-Water Partition Coefficient)	2.64 - 3.15 (Predicted)	[10]
Storage Temperature	2-8°C or 4°C, protect from light	[3][6]

Experimental Protocols

Detailed experimental validation of predicted physicochemical properties is crucial for drug development and research applications. Below are generalized, standard protocols for determining key parameters of natural products like **methyl rosmarinate**.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a conventional technique for experimentally determining the logP value.

Methodology:



- Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.
- Sample Preparation: A known concentration of methyl rosmarinate is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: A specific volume of the **methyl rosmarinate** solution is mixed with a specific volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
- Quantification: The concentration of methyl rosmarinate in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol 2: Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a widely used method for determining the pKa of a substance.

Methodology:

- Sample Preparation: A precise amount of methyl rosmarinate is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.



- Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the methyl rosmarinate solution at a constant rate.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional groups have been neutralized. For molecules with multiple pKa values, multiple inflection points may be observed.

Protocol 3: Isolation and Purification from Natural Sources

Methyl rosmarinate can be isolated from various plants, such as Salvia castanea. A general workflow for its extraction and purification is as follows.[11]

Methodology:

- Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as ethanol.
- Chromatography: The crude extract is subjected to chromatographic separation. Polyamide resin chromatography is an effective method for purifying rosmarinic acid, a precursor to methyl rosmarinate.[11]
- Esterification: Rosmarinic acid can be converted to **methyl rosmarinate** through an esterification reaction.[11]
- Crystallization: The final product is purified by crystallization to obtain high-purity methyl rosmarinate.[11]
- Structural Verification: The identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][11]





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Workflow for the isolation and preparation of **Methyl Rosmarinate**.

Biological Activity and Signaling Pathways

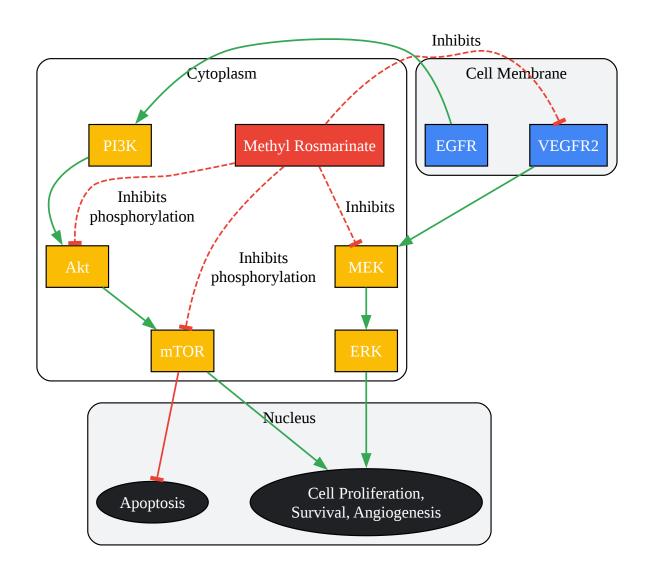
Methyl rosmarinate has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects, including anti-inflammatory, antioxidant, and antineoplastic activities.[5][12]

Inhibition of Cancer-Related Pathways

In the context of cancer, particularly glioblastoma and hepatocellular carcinoma, **methyl rosmarinate** has been found to interact with and inhibit critical signaling cascades that are often dysregulated in cancer cells.[12]

- Akt/mTOR Pathway: Research indicates that methyl rosmarinate can reduce the
 phosphorylation of Akt and mTOR proteins.[12] The inhibition of this pathway is crucial as it
 is central to regulating cell survival, proliferation, and apoptosis.[12]
- MAPK/ERK Pathway: This compound affects the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[12]
- VEGFR2 Signaling: Methyl rosmarinate targets VEGFR2, a key receptor in angiogenesis.
 By inhibiting VEGFR2 signaling, it can impede the formation of new blood vessels essential for tumor growth and metastasis.[12]





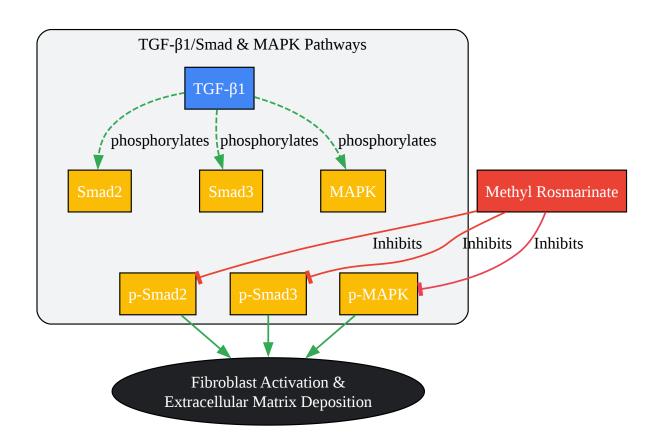
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Methyl Rosmarinate's inhibition of key cancer signaling pathways.

Anti-Fibrotic Activity via TGF-β1/Smad and MAPK Pathways



In the context of pulmonary fibrosis, **methyl rosmarinate** demonstrates anti-fibrotic effects by down-regulating the phosphorylation of key proteins in the TGF- β 1/Smad and MAPK signaling pathways.[11] TGF- β 1 is a significant regulator of fibroblast activation, and its downstream mediators, Smad2 and Smad3, are critical in promoting fibrosis. By inhibiting the phosphorylation of Smad2 and Smad3, **methyl rosmarinate** can attenuate the fibrotic response.[11]



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Anti-fibrotic mechanism of **Methyl Rosmarinate**.

Cardioprotective Effects via TGR5/AMPK Signaling

Methyl rosmarinate has been shown to alleviate myocardial ischemia-reperfusion injury.[13] This cardioprotective effect is mediated through the activation of the Takeda G protein-coupled receptor 5 (TGR5)/AMP-activated protein kinase (AMPK) signaling axis.[13] Activation of this



pathway helps to reduce oxidative stress and mitochondrial damage, thereby improving cardiac function.[13]

Enzyme Inhibition

Methyl rosmarinate is also a known inhibitor of several enzymes:

- Tyrosinase: It acts as a noncompetitive inhibitor of mushroom tyrosinase with an IC50 of 0.28 mM.[1][2]
- α-Glucosidase: It also exhibits inhibitory activity against α-glucosidase.[1][2]
- Matrix Metalloproteinase-1 (MMP-1): The compound has demonstrated inhibitory effects on MMP-1.[14]

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- To cite this document: BenchChem. [Methyl Rosmarinate: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631085#physicochemical-properties-of-methyl-rosmarinate]

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